1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one -

1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

Catalog Number: EVT-4080131
CAS Number:
Molecular Formula: C17H23N5O
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide

Compound Description: This compound exhibited antipsychotic-like properties in behavioral tests but lacked interaction with dopamine receptors. [] It appeared to be metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was both pharmacologically active and toxic. [] This finding spurred the synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, seeking alternative structures with improved safety profiles. []

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol

Compound Description: This compound demonstrated antipsychotic-like effects in behavioral tests, reducing spontaneous locomotion in mice without inducing ataxia. [] Notably, it did not show binding to D2 dopamine receptors in vitro, suggesting a mechanism distinct from traditional antipsychotic drugs. []

Relevance: This compound belongs to the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols series, which was explored as a potential alternative to compounds like 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide. While it retains the pyrazole ring present in 1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one, the key structural difference lies in the imine functionality and hydroxyl group replacing the amino and ketone groups respectively. [] This structural modification highlights the potential for different pharmacological profiles within closely related analogs.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol

Compound Description: This compound, another member of the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols series, inhibited conditioned avoidance responding in both rats and monkeys. [] Significantly, unlike typical antipsychotics, it did not induce dystonic movements in a primate model of extrapyramidal side effects. []

Relevance: This compound is structurally analogous to 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, differing only by the presence of a chloro substituent on the phenyl ring. [] The shared structural features with 1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one emphasize the significant role of substituents on the aromatic ring in influencing the pharmacological properties of these pyrazole-containing compounds.

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

Compound Description: This series of compounds exhibited central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. [] Some members also showed potential antipsychotic effects. []

4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound is a precursor used in the synthesis of new 1,3-oxazepine derivatives. []

Properties

Product Name

1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one

IUPAC Name

1,3-dimethyl-5-[(4-pyrazol-1-ylbutan-2-ylamino)methyl]benzimidazol-2-one

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C17H23N5O/c1-13(7-10-22-9-4-8-19-22)18-12-14-5-6-15-16(11-14)21(3)17(23)20(15)2/h4-6,8-9,11,13,18H,7,10,12H2,1-3H3

InChI Key

KXTFUGDCHBYZLI-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.